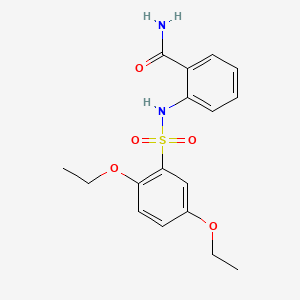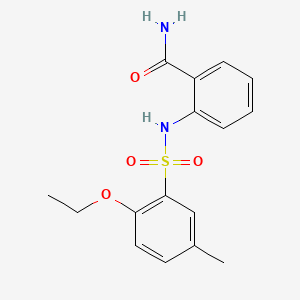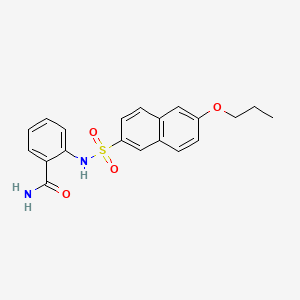![molecular formula C26H24Cl2CoP2 B1173907 [1,2-Bis(Diphenyphosphino)Ethane]Dichlorocobalt(Ii) CAS No. 18496-01-6](/img/new.no-structure.jpg)
[1,2-Bis(Diphenyphosphino)Ethane]Dichlorocobalt(Ii)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2-Bis(Diphenyphosphino)Ethane]Dichlorocobalt(II) is a coordination compound with the chemical formula ([ (C_6H_5)_2PCH_2CH_2P (C_6H_5)_2]CoCl_2). It is commonly used as a catalyst in various chemical reactions due to its ability to facilitate regio- and stereoselective transformations. The compound is characterized by its green color and is typically stored under inert gas to prevent degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,2-Bis(Diphenyphosphino)Ethane]Dichlorocobalt(II) typically involves the reaction of cobalt(II) chloride with 1,2-bis(diphenylphosphino)ethane in an inert atmosphere. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
On an industrial scale, the production of [1,2-Bis(Diphenyphosphino)Ethane]Dichlorocobalt(II) follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining the quality of the product .
Análisis De Reacciones Químicas
Types of Reactions
[1,2-Bis(Diphenyphosphino)Ethane]Dichlorocobalt(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced to cobalt(I) species under specific conditions.
Substitution: The chloride ligands can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in polar solvents like acetonitrile or ethanol.
Major Products Formed
Oxidation: Cobalt(III) complexes.
Reduction: Cobalt(I) species.
Substitution: Various cobalt(II) complexes with different ligands.
Aplicaciones Científicas De Investigación
[1,2-Bis(Diphenyphosphino)Ethane]Dichlorocobalt(II) has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for understanding metalloenzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mecanismo De Acción
The mechanism of action of [1,2-Bis(Diphenyphosphino)Ethane]Dichlorocobalt(II) involves the coordination of the cobalt center with various substrates, facilitating their transformation through catalytic cycles. The compound acts as a Lewis acid, activating substrates by coordinating to electron-rich sites and stabilizing transition states. This enhances the rate of chemical reactions and allows for selective transformations .
Comparación Con Compuestos Similares
Similar Compounds
- [1,2-Bis(Diphenyphosphino)Ethane]Dichloronickel(II)
- [1,2-Bis(Diphenyphosphino)Ethane]Dichloropalladium(II)
- [1,1′-Bis(Diphenyphosphino)Ferrocene]Dichloropalladium(II)
Uniqueness
Compared to similar compounds, [1,2-Bis(Diphenyphosphino)Ethane]Dichlorocobalt(II) exhibits unique catalytic properties, particularly in hydrovinylation and cross-coupling reactions. Its ability to facilitate regio- and stereoselective transformations makes it a valuable catalyst in organic synthesis. Additionally, the cobalt center provides distinct reactivity patterns compared to nickel and palladium analogs .
Propiedades
Número CAS |
18496-01-6 |
|---|---|
Fórmula molecular |
C26H24Cl2CoP2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(4-ethoxy-1-naphthyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173837.png)
![1-[(4-tert-butylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173839.png)

